molecular formula C10H8ClNO2S B3040278 Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 181283-33-0

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B3040278
CAS No.: 181283-33-0
M. Wt: 241.69 g/mol
InChI Key: KNJZZJLVDYDEGL-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S. It is a derivative of benzo[b]thiophene, a sulfur-containing aromatic compound. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzo[b]thiophene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, kinase inhibitors derived from this compound may inhibit the activity of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both an amino group and a chloro group on the benzo[b]thiophene ring. This combination of functional groups provides unique reactivity and potential for derivatization, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 3-amino-7-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJZZJLVDYDEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207570
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181283-33-0
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181283-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 56B (1.7 g, 10 mmol) was treated with 1 eq of methyl thioglycolate and 1 eq sodium carbonate in methanol as described in Example 41A to give after chromatography (4:1 hexane/EtOAc) the title compound in 12% yield. 1H NMR (300 MHz, CDCl3) d 3.81 (s, 3H), 5.90 (bs, 2H), 7.34 (t, J=8 Hz, 1H), 7.48 (dd, J=8.1 Hz, 1H), 7.56 (dd, J=8,1 Hz, 1H). MS (DCI/NH3) m/e 259 (M+NH4)+.
Quantity
1.7 g
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hexane EtOAc
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Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Reactant of Route 6
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate

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